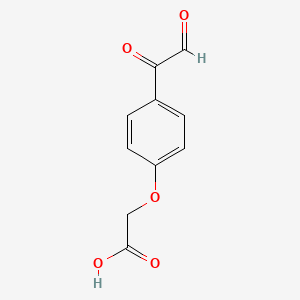

4-(Oxoacetyl)phenoxyacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Oxoacetyl)phenoxyacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H8O5 and its molecular weight is 208.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-(Oxoacetyl)phenoxyacetic acid has been studied for its potential therapeutic benefits, particularly in the modulation of biological pathways related to metabolic disorders.

Antidiabetic Properties

Research indicates that this compound may play a role in addressing insulin resistance and hyperglycemia. Its structural modifications enhance its efficacy in treating conditions such as Type II diabetes by improving glucose metabolism and lipid profiles .

Case Study: Ubiquitin Modification

A study highlighted the use of this compound for immobilizing ubiquitin on polyacrylamide beads through its interaction with arginine. This application demonstrates its utility in biochemical research, particularly in studying protein interactions and modifications .

Agricultural Applications

This compound is also explored within the realm of agriculture, particularly as a herbicide component.

Herbicidal Activity

As part of the phenoxy herbicide family, this compound exhibits selective herbicidal properties by targeting specific plant enzymes involved in fatty acid synthesis. Its effectiveness against certain weed species while being safe for crops makes it a valuable tool in sustainable agriculture .

Development of New Formulations

The ability to modify the chemical structure of this compound allows for the creation of new herbicide formulations that can enhance efficacy and reduce environmental impact. Research into its derivatives is ongoing to optimize these properties further .

Biochemical Research Applications

The biochemical implications of this compound extend beyond agriculture and pharmaceuticals.

Protein Interaction Studies

The compound's ability to form covalent bonds with amino acids such as arginine makes it a useful tool for studying protein interactions and post-translational modifications. This application is particularly relevant in understanding cellular signaling pathways and disease mechanisms .

Spectroscopic Analysis

Various spectroscopic techniques, including FT-IR and NMR, have been employed to investigate the molecular dynamics and structural properties of this compound. These analyses provide insights into its reactivity and potential applications in drug design .

Data Summary Table

Eigenschaften

CAS-Nummer |

39270-55-8 |

|---|---|

Molekularformel |

C10H8O5 |

Molekulargewicht |

208.17 g/mol |

IUPAC-Name |

2-(4-oxaldehydoylphenoxy)acetic acid |

InChI |

InChI=1S/C10H8O5/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-5H,6H2,(H,13,14) |

InChI-Schlüssel |

GUKBSZIPEVVOGO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)C=O)OCC(=O)O |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)C=O)OCC(=O)O |

Key on ui other cas no. |

39270-55-8 |

Synonyme |

4-(oxoacetyl)phenoxyacetic acid 4-(oxyacetyl)phenoxyacetic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.